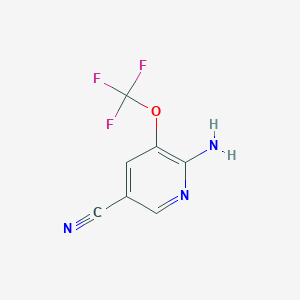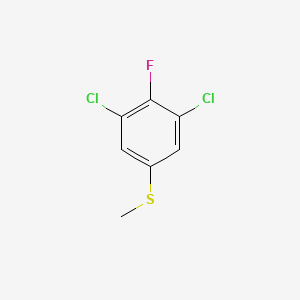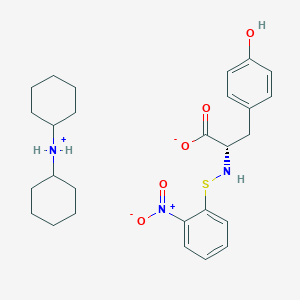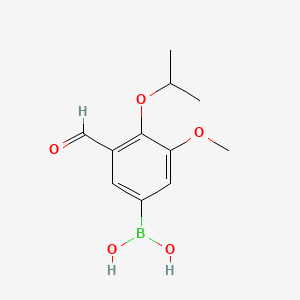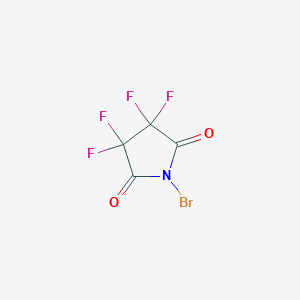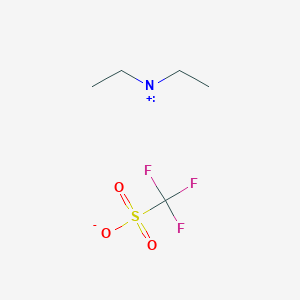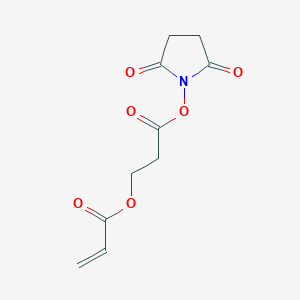![molecular formula C14H11ClFNO4 B14757223 7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate CAS No. 1586-20-5](/img/structure/B14757223.png)
7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 11th position on the pyrido[1,2-b]isoquinolin-5-ium core. The perchlorate anion is associated with the cationic part of the molecule, contributing to its overall stability and solubility in various solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrido[1,2-b]isoquinoline Core: This step involves the cyclization of appropriate precursors, such as 2-chloroquinoline derivatives, with phenylhydrazine in the presence of a solvent like 1-pentanol.
Introduction of Fluorine and Methyl Groups: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Formation of the Perchlorate Salt: The final step involves the quaternization of the nitrogen atom in the isoquinoline ring, followed by the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Wirkmechanismus
The mechanism of action of 7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Iodo-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate: Similar structure but with an iodine atom instead of fluorine.
9-Bromo-6,7-diphenylpyrido[2,1-a]isoquinolin-5-ium hexafluorophosphate: Contains bromine and diphenyl groups, used in perovskite solar cells.
Uniqueness
7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate is unique due to the presence of the fluorine atom, which enhances its stability and reactivity. The fluorine atom also contributes to its potential as a fluorescent probe and its ability to interact with biological targets .
Eigenschaften
CAS-Nummer |
1586-20-5 |
|---|---|
Molekularformel |
C14H11ClFNO4 |
Molekulargewicht |
311.69 g/mol |
IUPAC-Name |
7-fluoro-11-methylbenzo[b]quinolizin-5-ium;perchlorate |
InChI |
InChI=1S/C14H11FN.ClHO4/c1-10-11-5-4-6-13(15)12(11)9-16-8-3-2-7-14(10)16;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
RHWYDDAKHKWHDG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C2C=CC=C(C2=C[N+]3=CC=CC=C13)F.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
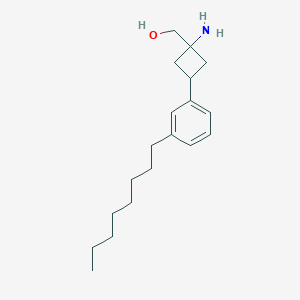
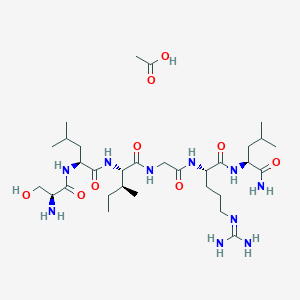
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)
